6-Methoxy-4-phenylcinnoline
Description
Significance of the Cinnoline (B1195905) Scaffold in Organic Synthesis
The cinnoline ring system is a versatile building block in organic synthesis, lending itself to a variety of chemical transformations. ijariit.comijper.org The development of novel synthetic routes to construct and functionalize the cinnoline core is an active area of research. sioc-journal.cnbenthamdirect.com Key synthetic strategies include the Richter, Borsche-Koelsch, and Widman-Stoermer cyclizations, which have historically been instrumental in accessing a range of cinnoline derivatives. ijariit.cominnovativejournal.in More contemporary methods often employ transition-metal-catalyzed C-H functionalization and cross-coupling reactions to achieve more efficient and selective syntheses. acs.orgrsc.org The reactivity of the cinnoline system, particularly at the C-4 position, allows for the introduction of diverse substituents, thereby enabling the fine-tuning of its chemical and physical properties. growingscience.com
The interest in cinnoline and its derivatives is largely driven by their broad spectrum of biological activities. mdpi.comnih.govzenodo.org These compounds have been investigated for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive agents. mdpi.comijariit.comnih.gov The structural similarity of cinnoline to quinoline (B57606) and isoquinoline, which are present in many biologically active natural products and synthetic drugs, has further fueled research into its medicinal applications. mdpi.com
Scope of Academic Inquiry into Methoxy-Substituted Cinnolines
The introduction of substituents onto the cinnoline core can significantly modulate its biological and photophysical properties. Methoxy (B1213986) groups, in particular, are of interest due to their electron-donating nature, which can influence the electron density of the heterocyclic ring and its interactions with biological targets. nih.gov
Research has shown that the position and nature of substituents, including methoxy groups, can have a profound impact on the pharmacological profile of cinnoline derivatives. For instance, some studies have indicated that methoxy-substituted cinnolines can exhibit enhanced anti-inflammatory or anticancer activities. mdpi.comnih.gov The presence of a methoxy group has also been explored in the context of developing fluorescent probes and materials, as it can alter the absorption and emission characteristics of the cinnoline scaffold. rsc.orgmdpi.com
Specific examples from the literature highlight the diverse roles of methoxy substitution. For instance, 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide was identified as a potent agent against resistant strains of M. tuberculosis and various pathogenic fungi. mdpi.com In another study, the presence of 2,3-dimethoxy substituents on a related dibenzo[c,h]cinnoline (B14754567) scaffold was found to be crucial for topoisomerase 1 (TOP1) targeting activity and cytotoxicity in cancer cells. mdpi.comnih.gov The synthesis of various methoxy-substituted cinnolines, such as 6,7-dimethoxycinnoline (B12915755) derivatives, has also been a focus of synthetic methodology development. ontosight.ai
Structural Context of 6-Methoxy-4-phenylcinnoline within Cinnoline Chemistry
This compound is a specific derivative that embodies the key structural features of this class of compounds. It possesses the core bicyclic cinnoline ring system, with a methoxy group at the 6-position of the benzo ring and a phenyl group at the 4-position of the pyridazine (B1198779) ring.
The synthesis of this compound has been reported, with characterization data available to confirm its structure. rsc.org Its chemical properties and potential applications are intrinsically linked to the interplay between the electron-donating methoxy group and the steric and electronic effects of the phenyl substituent. The phenyl group at the C-4 position can influence the planarity of the molecule and participate in various intermolecular interactions, while the methoxy group at the C-6 position can modulate the electron distribution within the aromatic system.
The table below provides a summary of the key identifiers for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 90142-02-2 |
| Molecular Formula | C15H12N2O |
| Molecular Weight | 236.27 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=NN=C2)C3=CC=CC=C3 |
Table 1: Chemical Identifiers for this compound.
This specific substitution pattern places this compound as a valuable subject for further investigation within the broader field of cinnoline chemistry. The presence of both an electron-donating group and an aryl substituent provides a platform for exploring structure-activity relationships and developing new functional molecules.
Structure
3D Structure
Properties
CAS No. |
90142-02-2 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
6-methoxy-4-phenylcinnoline |
InChI |
InChI=1S/C15H12N2O/c1-18-12-7-8-15-13(9-12)14(10-16-17-15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
JEMNRFUFWNNDDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of 6 Methoxy 4 Phenylcinnoline Formation
Mechanistic Elucidation of Nitrogen Atom Incorporation
The formation of the defining N=N double bond and the incorporation of the two adjacent nitrogen atoms into the six-membered ring is the key step in any cinnoline (B1195905) synthesis. For 6-Methoxy-4-phenylcinnoline and its analogs, several synthetic strategies illustrate different mechanisms for this incorporation.
One prominent method involves the reaction of 2-vinylanilines with a nitrogen source like tert-Butyl Nitrite (B80452) (TBN). rsc.org In this pathway, TBN serves as the external source for the second nitrogen atom required to complete the diazine ring. The mechanism involves the initial reaction of the vinylaniline substrate with TBN.
Another approach is the Richter-type cyclization, which utilizes 1-(2-ethynylphenyl)-3,3-dialkyltriazenes as precursors. mdpi.comresearchgate.net In this intramolecular process, the three nitrogen atoms are already present in the triazene (B1217601) moiety of the starting material. The cyclization cascade leads to the extrusion of one nitrogen atom and the formation of the cinnoline N-N bond.
A different strategy begins with 2-(5-methoxy-2-nitrophenyl)acetonitrile (B1599723) analogues. exlibrisgroup.comresearchgate.net Here, one nitrogen atom is present in the nitrile group (-CN) and the other in the nitro group (-NO₂) of the starting material. The reaction with a Grignard reagent, such as phenylmagnesium bromide, initiates a cascade that leads to the formation of the dihydrocinnoline (B15445986) ring. A possible mechanism involves the Grignard reagent attacking the nitrile, followed by an intramolecular cyclization where the nitro group is reduced and participates in ring closure. exlibrisgroup.com
Detailed Analysis of Reaction Intermediates
The pathways to this compound are multi-step processes involving several transient species. Computational studies, particularly for the reaction of 2-vinylanilines with TBN, have shed light on the key intermediates. rsc.org Following the initial interaction between the reactants, a ring-closing reaction generates a crucial intermediate (IM2). This is followed by a subsequent intermediate (IM3) formed with the assistance of a water molecule, before the final product is obtained. rsc.org
In syntheses starting from triazenes, such as in the Richter cyclization, the reaction proceeds through distinct intermediates. The initial substrate is the 1-(2-ethynylphenyl)-3,3-dialkyltriazene. mdpi.comresearchgate.net The mechanism can involve competition between different pathways, potentially involving nitrene intermediates, especially in side reactions. mdpi.comresearchgate.net
For the Grignard-based synthesis from 2-(5-methoxy-2-nitrophenyl)acetonitrile, the reaction with phenylmagnesium bromide likely forms an intermediate imine from the nitrile group. Subsequent intramolecular attack on the nitro group, which undergoes reduction, leads to a cyclic intermediate that aromatizes to the cinnoline system. exlibrisgroup.com
Stereochemical and Regioselective Considerations in Synthesis
Regioselectivity is a critical aspect of the synthesis of asymmetrically substituted cinnolines like this compound. The positions of the methoxy (B1213986) and phenyl groups are determined by the structure of the starting materials and the reaction mechanism.
In syntheses that build the cinnoline ring from a substituted benzene (B151609) precursor, such as 2-(5-methoxy-2-nitrophenyl)acetonitrile, the position of the methoxy group at C6 is predetermined by its location on the starting phenyl ring. exlibrisgroup.com Similarly, the phenyl group at the C4 position is introduced by the Grignard reagent (phenylmagnesium bromide), and its position is directed by the reaction mechanism.
In other methods, such as the Richter cyclization of 2-ethynyl-4-aryltriazenes, the aryl group (which would be phenyl in this case) is already attached to the C4 position of the starting triazene, thus defining its location in the final product. mdpi.com Subsequent modifications to the cinnoline core, such as the nucleophilic substitution of a bromine atom at the C4 position, also demonstrate high regioselectivity. mdpi.comresearchgate.net
While the synthesis of the aromatic this compound itself does not typically involve the creation of chiral centers, stereochemical considerations can be paramount in related reactions. For instance, in the Atherton-Todd reaction, which involves phosphorus chemistry, reactions can proceed with full stereocontrol, indicating that both the chlorination and subsequent substitution steps are stereocontrolled. beilstein-journals.org This highlights the importance of stereochemistry in analogous heterocyclic syntheses, even if not directly applicable to the final aromatic product in this case.
Transition State Analysis and Energy Profiles
The feasibility and rate of a chemical reaction are governed by its energy profile, specifically the energy of the transition states that connect reactants, intermediates, and products. numberanalytics.comsavemyexams.comwikipedia.org A transition state is an unstable, high-energy configuration that represents the maximum energy point along a specific reaction coordinate. numberanalytics.comsavemyexams.com
The table below details the calculated energy barriers for the key steps in one of the proposed pathways (Path II) for the formation of a cinnoline derivative. rsc.org
| Reaction Step | Transition State | Energy Barrier (kcal/mol) |
|---|---|---|
| Reactant Interaction & Loss of tert-butanol (B103910) | TS1 | 29.41 |
| Ring-Closing to form Intermediate IM2 | TS2 | - |
| Conversion of IM2 to IM3 (with H₂O) | TS3 | 11.40 |
| Formation of Product 3a from IM3 | TS4 | 6.27 |
This data illustrates that the initial interaction and loss of a tert-butanol molecule represents the highest energy barrier, making it a likely rate-determining step in this specific mechanistic path. rsc.orgwikipedia.org The subsequent steps, including the ring-closure and final aromatization, have significantly lower activation energies. rsc.org Understanding these energy profiles is essential for optimizing reaction conditions to favor the desired product formation. beilstein-journals.org
Computational and Theoretical Investigations of 6 Methoxy 4 Phenylcinnoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the geometry, electronic structure, and properties of molecules. For cinnoline (B1195905) derivatives, these theoretical approaches offer a powerful tool to complement experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related heterocyclic compounds, such as quinoline (B57606) derivatives, have utilized DFT methods like B3LYP with various basis sets to determine optimized molecular geometry, vibrational frequencies, and electronic properties scirp.orgresearchgate.net. For substituted cinnolines, computational studies have been performed to understand their linear and nonlinear optical properties, which are closely tied to their electronic structure ajchem-a.comajchem-a.com.
The introduction of substituents, such as the methoxy (B1213986) and phenyl groups in 6-methoxy-4-phenylcinnoline, is known to cause variations in the charge distribution within the molecule, thereby affecting its structural and electronic parameters researchgate.net. DFT calculations help in elucidating these effects by providing a detailed picture of the electron density distribution and molecular electrostatic potential (MEP) ajchem-a.comresearchgate.net. The MEP is particularly useful for predicting how a molecule will interact with other molecules.
The analysis of potential energy surfaces (PES) is essential for understanding the stability and reactivity of a molecule. Computational studies on 4-substituted cinnolines have shown that their optimized geometries correspond to true local minima on their potential energy surfaces ajchem-a.comajchem-a.comresearchgate.net. This is confirmed by the absence of imaginary frequencies in the vibrational analysis, indicating a stable molecular structure ajchem-a.com. The equilibrium geometry optimization for these molecules is typically achieved through energy minimization procedures using methods like the Hartree-Fock (HF) level of theory with appropriate basis sets ajchem-a.comajchem-a.comresearchgate.net. The planarity and co-planarity of the substituent groups with the cinnoline ring are important factors for resonance and electron delocalization, which are necessary for various molecular properties ajchem-a.com.
Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity scirp.orgajchem-a.com. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
In studies of 4-substituted cinnolines, the HOMO and LUMO energies have been calculated to assess their electronic properties ajchem-a.comajchem-a.com. The HOMO-LUMO gap helps explain the charge transfer interactions that can occur within the molecule scirp.org. For substituted conjugated molecules, the effects of electron-donating or electron-withdrawing groups on the HOMO and LUMO energy levels can be analyzed to tune the electronic and photophysical properties rsc.org. The methoxy group is an electron-donating group, which would be expected to raise the HOMO energy level of the cinnoline core, while the phenyl group can act as a π-electron system influencing both HOMO and LUMO.
Below is a table with representative data from a computational study on various 4-substituted cinnolines, illustrating the impact of different substituents on the HOMO-LUMO energy gap.
| Substituent at position 4 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| -H (Cinnoline) | -9.51 | 0.81 | 10.32 |
| -NH2 | -8.54 | 1.11 | 9.65 |
| -OH | -8.93 | 1.01 | 9.94 |
| -CH3 | -9.13 | 0.94 | 10.07 |
| -F | -9.52 | 0.61 | 10.13 |
| -Cl | -9.58 | 0.38 | 9.96 |
| -Br | -9.51 | 0.30 | 9.81 |
| -NO2 | -10.29 | -0.63 | 9.66 |
This data is illustrative for 4-substituted cinnolines and was calculated at the HF/6-311G(d,p) level of theory in the gas phase. The specific values for this compound may differ.
Photophysical Property Predictions and Mechanisms
The photophysical properties of a molecule describe its interaction with light, including processes like absorption, fluorescence, and phosphorescence.
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching) umz.ac.irresearchgate.net. Studies on quinine and other quinoline derivatives have explored their fluorescence quenching behavior in the presence of different quenchers umz.ac.irresearchgate.net.
The quenching process is often described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher umz.ac.ir. The efficiency of quenching can be influenced by factors such as the size and nature of the quencher umz.ac.ir. For macromolecules, fluorescence quenching by small molecules like molecular oxygen can be used as a probe to determine the accessibility of the fluorophore and to study structural fluctuations nih.gov. The methoxy and phenyl substituents on the cinnoline ring system are expected to influence its fluorescence properties, and understanding the quenching phenomena is important for potential applications in sensing and molecular probes nih.gov.
Conformational Analysis and Molecular Dynamics (Methodological Aspects)
While specific computational studies on this compound are not extensively documented in publicly available literature, the methodological framework for its conformational analysis and molecular dynamics is well-established through research on structurally related bicyclic heteroaromatic compounds. nih.govnih.gov These computational techniques are crucial for understanding the three-dimensional structure, flexibility, and intermolecular interactions that govern the molecule's behavior and properties.
Conformational Analysis
Conformational analysis is employed to identify the stable spatial arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. For a molecule like this compound, which possesses rotatable single bonds (e.g., between the cinnoline and phenyl rings, and the methoxy group), multiple conformers can exist.
The primary computational approach for this analysis is quantum mechanics, particularly Density Functional Theory (DFT). researchgate.netresearchgate.net The process typically involves:
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles. For this compound, the critical angles would be the one defining the orientation of the phenyl group relative to the cinnoline core and the angle of the methoxy group.
Geometry Optimization: The low-energy points identified on the PES are then used as starting points for full geometry optimization. This process finds the exact minimum energy structure for each potential conformer.
Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.
The choice of the DFT functional and basis set is critical for accuracy. nih.gov For organic molecules containing aromatic rings and heteroatoms, hybrid functionals like B3LYP are commonly employed, paired with Pople-style basis sets such as 6-311++G(d,p), which include diffuse and polarization functions to accurately describe electron distribution and non-covalent interactions. researchgate.netresearchgate.net
Interactive Table 1: Typical Parameters for DFT-Based Conformational Analysis
| Parameter | Typical Specification | Purpose |
| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |
| Functional | B3LYP, PBE0 | Approximates the exchange-correlation energy, balancing accuracy and computational cost. nih.gov |
| Basis Set | 6-311++G(d,p) | A set of mathematical functions used to build molecular orbitals; adequate for this type of molecule. researchgate.net |
| Solvation Model | Polarizable Continuum Model (PCM), SMD | To simulate the effect of a solvent on the conformational energies. |
| Task | Geometry Optimization, Frequency Calculation | To find stable conformers and verify they are true minima on the potential energy surface. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide insights into the dynamic behavior of a molecule over time, offering a view of its flexibility, conformational transitions, and interactions with its environment (e.g., a solvent). mdpi.com An MD simulation for this compound would typically involve the following steps:
System Setup: The lowest energy conformer (identified from conformational analysis) is placed in a simulation box, which is then filled with a chosen solvent, usually water, to mimic physiological conditions.
Force Field Selection: A classical force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system. The force field parameters for the molecule are generated.
Equilibration: The system undergoes a series of energy minimization and short MD simulations under controlled temperature and pressure to allow the solvent to relax around the solute and to bring the system to a stable state.
Production Run: A long MD simulation (typically nanoseconds to microseconds) is run, from which the trajectory (atomic positions, velocities, and energies over time) is saved for analysis.
Analysis of the MD trajectory can reveal important information about the molecule's structural stability, typically quantified by calculating the Root-Mean-Square Deviation (RMSD) of the atomic positions from the initial structure. mdpi.comajms.iq The flexibility of different parts of the molecule can be assessed by calculating the Root-Mean-Square Fluctuation (RMSF) of each atom. ajms.iq
Interactive Table 2: Representative Protocol for a Molecular Dynamics Simulation
| Step | Typical Parameters and Software | Objective |
| Software | GROMACS, AMBER, Desmond | To perform the molecular dynamics simulation. ajms.iq |
| Force Field | GAFF (General Amber Force Field), OPLS-AA | To define the potential energy function of the system. |
| Solvent Model | TIP3P, SPC/E (for water) | To explicitly model the solvent environment. |
| System Size | Solute centered in a cubic box with ~10 Å solvent buffer | To ensure the solute does not interact with its periodic images. |
| Equilibration | NVT (constant volume) followed by NPT (constant pressure) ensembles | To bring the system to the desired temperature and pressure and ensure stability. |
| Production Simulation | 100-1000 nanoseconds at 300 K and 1 bar | To generate a trajectory for analyzing the dynamic behavior of the molecule. |
| Analysis | RMSD, RMSF, Radial Distribution Functions | To assess structural stability, flexibility, and interactions with the solvent. mdpi.comajms.iq |
These computational methodologies provide a powerful framework for characterizing the structural and dynamic properties of this compound at an atomic level, complementing experimental data and guiding further research into its potential applications.
Chemical Reactivity and Derivatization of 6 Methoxy 4 Phenylcinnoline
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) on the cinnoline (B1195905) ring system is generally disfavored due to the deactivating effect of the two nitrogen atoms, which lower the electron density of the aromatic π-system. wikipedia.org This effect is analogous to that seen in other nitrogen-containing heterocycles like pyridine. wikipedia.org However, the presence of the strongly activating, electron-donating methoxy (B1213986) group (-OCH₃) at the C-6 position can counteract this deactivation to some extent.
The methoxy group is a powerful ortho-, para-director. byjus.com Therefore, in 6-methoxy-4-phenylcinnoline, electrophilic attack would be predicted to occur on the benzo portion of the cinnoline ring, specifically at positions ortho and para to the methoxy group. The available positions are C-5 (ortho) and C-7 (ortho). The C-8 position is para to the methoxy group but is sterically more hindered.
The phenyl group at C-4 is largely electronically isolated from the benzo ring of the cinnoline system and would undergo electrophilic substitution as a typical substituted benzene (B151609). The cinnolinyl moiety acts as a deactivating substituent on this phenyl ring.
A summary of predicted electrophilic substitution patterns is presented below.
| Reaction | Reagents | Predicted Major Product(s) on Cinnoline Core | Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 6-Methoxy-5-nitro-4-phenylcinnoline | The methoxy group directs the electrophile (NO₂⁺) to the ortho C-5 position. byjus.comyoutube.comyoutube.com The C-7 position is also possible but may be less favored. |
| Halogenation | Br₂ / FeBr₃ | 5-Bromo-6-methoxy-4-phenylcinnoline | Similar to nitration, the activating methoxy group directs the incoming electrophile (Br⁺) to the C-5 position. masterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | The bulky -SO₃H group is directed to the C-5 position by the activating effect of the methoxy group. youtube.com |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is not feasible on this compound itself, as it lacks a suitable leaving group. However, if a derivative containing a good leaving group (e.g., a halogen) at an activated position were synthesized, SₙAr reactions would become a key pathway for derivatization. wikipedia.orgbyjus.com The electron-withdrawing nature of the cinnoline nitrogen atoms activates the ring towards nucleophilic attack, particularly at the C-3 and C-4 positions.
For a hypothetical substrate like 3-chloro-6-methoxy-4-phenylcinnoline, the chlorine atom at C-3 would be susceptible to displacement by various nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving a stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com
The table below illustrates potential SₙAr reactions on an activated chlorocinnoline derivative.
| Nucleophile | Reagent Example | Potential Product (from 3-chloro derivative) |
|---|---|---|
| Ammonia | NH₃ | 3-Amino-6-methoxy-4-phenylcinnoline |
| Primary/Secondary Amine | RNH₂ / R₂NH | 3-(Alkylamino)-6-methoxy-4-phenylcinnoline |
| Hydrazine | N₂H₄ | 3-Hydrazinyl-6-methoxy-4-phenylcinnoline |
| Alkoxide | NaOR | 3-Alkoxy-6-methoxy-4-phenylcinnoline |
| Thiolate | NaSR | 6-Methoxy-3-(phenylthio)-4-phenylcinnoline |
Reduction and Oxidation Pathways
The cinnoline scaffold contains multiple sites susceptible to reduction, primarily the N1=N2 azo linkage and the N1=C8a imine bond within the heterocyclic ring. Catalytic hydrogenation is a common method for reducing such systems. byu.edu The reaction outcome is highly dependent on the choice of catalyst, solvent, and reaction conditions. Based on studies of related cinnolines and quinolines, several reduction products of this compound can be anticipated. byu.edunih.govrsc.org
Mild reduction may selectively reduce the N1=N2 bond to yield a 1,2-dihydrocinnoline. More forcing conditions can lead to the formation of a 1,2,3,4-tetrahydrocinnoline, where both the N1=N2 and N1=C8a bonds are reduced. byu.edu Exhaustive hydrogenation under harsh conditions can result in complete saturation of the heterocyclic ring and potentially the phenyl substituent. Cleavage of the N-N bond is also a known pathway under certain reductive conditions, leading to diamine products. byu.edu
| Reagent/Conditions | Expected Major Product | Notes |
|---|---|---|
| H₂, Pd/C (mild) | 6-Methoxy-4-phenyl-1,2,3,4-tetrahydrocinnoline | Selective reduction of the heterocyclic ring is common for quinolines and cinnolines. rsc.org |
| NaBH₄ | No reaction or slow reduction | Sodium borohydride (B1222165) is generally not strong enough to reduce aromatic N-heterocycles without activating groups. masterorganicchemistry.comlibretexts.org |
| H₃N·BH₃, Co-catalyst | 6-Methoxy-4-phenyl-1,2-dihydrocinnoline | Transfer hydrogenation can selectively reduce the N=C bond in related quinoline (B57606) systems. nih.gov |
| H₂, Rh/Al₂O₃ (high pressure/temp) | Ring-opened products (e.g., substituted phenethylamine) | Harsh conditions can lead to N-N bond cleavage and further reduction. byu.edu |
Oxidation of the cinnoline ring can occur at the nitrogen atoms. Treatment with peroxy acids (e.g., m-CPBA) can lead to the formation of N-oxides, potentially at N1, N2, or both positions. These N-oxides can be valuable intermediates for further functionalization. More vigorous oxidation can lead to cleavage of the aromatic rings. youtube.com Electrochemical or chemical oxidation can also be employed to generate charged cinnolinium species. acs.org
Functional Group Transformations on the Cinnoline Scaffold
The existing functional groups on this compound provide avenues for further derivatization.
O-Demethylation of the Methoxy Group: The methoxy group at C-6 can be cleaved to reveal a hydroxyl group, a common transformation effected by reagents like boron tribromide (BBr₃) or strong acids like HBr. The resulting 4-phenylcinnolin-6-ol would be a valuable intermediate for introducing new functionalities via O-alkylation or O-acylation.
Substitution on the Phenyl Ring: The C-4 phenyl group can undergo its own electrophilic substitution reactions. As the cinnoline ring is deactivating, substitution will be slower than on benzene itself. Typical reactions like nitration or halogenation would likely yield a mixture of ortho-, meta-, and para-substituted products on the pendant phenyl ring, with the para-substituted isomer often being favored for steric reasons. google.com
| Functional Group | Reaction | Reagents | Product |
|---|---|---|---|
| 6-Methoxy | O-Demethylation | BBr₃ or HBr | 4-Phenylcinnolin-6-ol |
| 4-Phenyl | Nitration | HNO₃ / H₂SO₄ | 6-Methoxy-4-(4-nitrophenyl)cinnoline |
| 4-Phenyl | Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)-6-methoxycinnoline |
Formation of Novel Fused Cinnoline Systems
Building additional heterocyclic rings onto the cinnoline scaffold can generate novel polycyclic systems with potentially interesting chemical and biological properties. Such syntheses often rely on first introducing reactive functional groups onto the parent cinnoline. nih.gov
For example, if a 3-hydrazinyl-6-methoxy-4-phenylcinnoline derivative were prepared (as described in section 5.2), it could serve as a precursor for fused triazole or pyrazole (B372694) rings. Cyclocondensation of the hydrazinyl group with a one-carbon electrophile (like triethyl orthoformate) would lead to a triazolo[4,3-b]cinnoline system. Similarly, reaction with a 1,3-dicarbonyl compound could yield a pyrazolo[3,4-c]cinnoline derivative. researchgate.net
Another strategy involves introducing two adjacent functional groups that can be cyclized. For instance, nitration at C-5 followed by reduction of the nitro group to an amine would yield 5-amino-6-methoxy-4-phenylcinnoline. The ortho-relationship between the amino group at C-5 and the methoxy group at C-6 could then be exploited in cyclization reactions to form fused oxazine (B8389632) or similar heterocyclic systems.
Advanced Applications in Chemical Sciences and Materials
Role as Synthetic Intermediates in Complex Molecule Construction
Cinnoline (B1195905) derivatives serve as valuable building blocks in organic synthesis, providing a versatile scaffold for the construction of more complex molecular architectures. The inherent reactivity of the cinnoline ring, which can be modulated by substituents, allows for a range of chemical transformations. These transformations can include electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse functional groups and the extension of the molecular framework.
In principle, 6-Methoxy-4-phenylcinnoline could serve as a key intermediate in the synthesis of novel compounds. The methoxy (B1213986) group at the 6-position and the phenyl group at the 4-position influence the electronic properties of the cinnoline core, thereby directing the regioselectivity of subsequent reactions. The nitrogen atoms in the cinnoline ring can also act as coordination sites for metal catalysts, facilitating intramolecular cyclizations and the formation of intricate polycyclic systems. However, specific examples of this compound being utilized as a synthetic intermediate are not documented in available scientific literature.
Exploration in Optoelectronic and Electronic Materials
The photophysical and electronic properties of aromatic heterocyclic compounds have led to their investigation in the field of optoelectronic and electronic materials. The extended π-conjugated system of the cinnoline core suggests potential for such applications.
Derivatives of cinnoline have been investigated for their fluorescent properties. The emission characteristics of these compounds are highly dependent on the nature and position of substituents on the cinnoline ring, as well as the surrounding solvent environment. While there is no specific data available on the luminescent properties of this compound, related heterocyclic systems with similar electronic features have shown promise as fluorophores. The presence of the methoxy group (an electron-donating group) and the phenyl group could potentially lead to interesting photophysical behaviors, but experimental data is needed for confirmation.
N-channel (electron-transporting) organic semiconductors are essential components in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-deficient nature of the diazine core in cinnoline suggests that its derivatives could potentially exhibit n-type semiconductor behavior. The introduction of electron-withdrawing groups can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. While research into cinnoline derivatives as n-channel semiconductors is an area of academic interest, there are currently no published studies specifically investigating this compound for this application.
Catalysis and Ligand Design with Cinnoline Derivatives
The nitrogen atoms of the cinnoline ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This property has led to the exploration of cinnoline derivatives as ligands in coordination chemistry and catalysis. The formation of metal complexes with cinnoline-based ligands can lead to catalysts with unique reactivity and selectivity.
The design of such ligands often involves the introduction of specific functional groups that can chelate to a metal center, thereby stabilizing the resulting complex. The substituents on the cinnoline ring can be tailored to fine-tune the steric and electronic properties of the ligand, which in turn influences the catalytic activity of the metal complex. While the potential for this compound to act as a ligand exists, there is no specific research detailing its use in the design of catalysts or in coordination chemistry.
Future Research Trajectories and Methodological Advancements
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve efficiency. nih.govresearchgate.networdpress.comsemanticscholar.orgresearchgate.net For 6-Methoxy-4-phenylcinnoline, future research will likely focus on moving away from traditional methods that may involve harsh conditions or hazardous reagents.
Key areas of development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. A one-pot, microwave-assisted reaction could be developed for cinnoline (B1195905) derivatives, potentially using natural and biocompatible microcapsules as microreactors. rsc.org
Catalysis: The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green chemistry. nih.gov Research into novel transition-metal catalysts (e.g., Palladium, Copper) or even metal-free catalysts could lead to more efficient and selective syntheses of the cinnoline core. beilstein-journals.org
Benign Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical goal.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is essential. Strategies starting from common precursors like 1,4-diketones could offer a convergent and atom-economical approach to the cinnoline skeleton. beilstein-journals.org
| Parameter | Conventional Methods | Potential Green Alternatives |
|---|---|---|
| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication |
| Catalysts | Stoichiometric strong acids/bases, heavy metals | Reusable solid catalysts, biocatalysts, photocatalysts nih.gov |
| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, Supercritical CO2, Ionic Liquids, Bio-solvents |
| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |
Integration of Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. nih.govresearchgate.netnih.govrjptonline.org For a molecule like this compound, ML algorithms can be trained on large datasets of known chemical reactions to accelerate its synthetic development. nih.gov
Future applications in this area include:
Retrosynthesis Planning: ML models can predict viable retrosynthetic pathways, suggesting novel or more efficient routes to the target molecule that may not be obvious to a human chemist. chemrxiv.org
Reaction Yield Prediction: By analyzing a multidimensional space of reactants, catalysts, solvents, and conditions, ML algorithms like random forests can predict the yield of a reaction with high accuracy. princeton.edu This allows for the in silico screening of conditions before any experiments are run, saving time and resources. rjptonline.org
Discovery of New Reactions: AI can identify patterns in reactivity data to propose entirely new types of chemical transformations that could be applied to the cinnoline scaffold. nih.gov
Mechanism Elucidation: ML can assist in analyzing experimental data to guide mechanistic analysis and help researchers understand the underlying factors that govern a reaction's success. princeton.edu
| Machine Learning Model | Application Area | Potential Impact |
|---|---|---|
| Graph Neural Networks (GNNs) | Reaction Outcome Prediction | Accurately predicts products by learning from reaction structures. nih.gov |
| Sequence-to-Sequence (Seq2Seq) | Retrosynthesis & Forward Prediction | Treats chemical reactions like a language to "translate" reactants into products. youtube.com |
| Random Forest | Yield & Performance Prediction | Models complex, non-linear relationships between reaction parameters and yield. princeton.edu |
| Deep Learning Neural Networks | De Novo Drug Design & Synthesis Planning | Identifies novel synthetic routes and potential bioactive derivatives. researchgate.net |
Advanced Spectroscopic Characterization Techniques
While standard techniques like 1D NMR and IR spectroscopy are fundamental, a definitive and nuanced structural characterization of this compound and its derivatives will benefit from more advanced methods.
Future characterization efforts should incorporate:
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton (¹H) and carbon (¹³C) signals. This is particularly important for complex aromatic systems to distinguish between isomers and confirm connectivity.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space correlations between protons, providing crucial information about the 3D structure and conformation of the molecule in solution. For example, a NOESY experiment could confirm the spatial proximity of the phenyl ring protons to specific protons on the cinnoline core. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, allowing for the unequivocal determination of the molecular formula.
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, MS/MS can provide valuable structural information. wikipedia.org Elucidating the specific fragmentation patterns of the this compound core would create a reference for identifying this scaffold in complex mixtures or as a product of future reactions. researchgate.netyoutube.comlibretexts.org
| Technique | Information Obtained | Specific Utility for this compound |
|---|---|---|
| COSY | ¹H-¹H spin-spin coupling correlations | Confirms proton connectivity within the phenyl and cinnoline ring systems. |
| HSQC/HMQC | Direct ¹H-¹³C correlations (one bond) | Assigns each proton to its directly attached carbon atom. |
| HMBC | ¹H-¹³C correlations over multiple bonds (2-3 bonds) | Establishes connectivity across quaternary carbons, linking the phenyl and methoxy (B1213986) groups to the cinnoline core. |
| NOESY | Through-space ¹H-¹H correlations | Determines the preferred spatial orientation (conformation) of the phenyl ring relative to the cinnoline plane. |
| HRMS (ESI/APCI) | Exact mass and molecular formula | Confirms elemental composition with high precision. |
| MS/MS | Fragmentation pathways of the parent ion | Identifies characteristic bond cleavages and provides a structural fingerprint. wikipedia.orgresearchgate.net |
Exploration of Novel Reactivity Modalities
The cinnoline ring system, being a nitrogen-containing heterocycle, possesses a rich and underexplored reactivity profile. innovativejournal.inpnrjournal.comijariit.com Future research should aim to move beyond the synthesis of the core structure and investigate novel functionalization reactions.
Promising avenues for exploration include:
C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation at various positions on both the cinnoline and phenyl rings would provide a highly efficient way to synthesize new derivatives without the need for pre-functionalized starting materials.
Photoredox Catalysis: Using visible light to drive chemical reactions under mild conditions could unlock new transformations, such as radical additions or pericyclic reactions, that are inaccessible through traditional thermal methods.
Click Chemistry: The introduction of "clickable" functional groups, such as an azide or an alkyne, onto the this compound scaffold would allow for its easy conjugation to other molecules (e.g., biomolecules, polymers) via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis of 4-azidocinnolines has shown this to be a viable strategy for the broader cinnoline class.
Ring-Modifying Reactions: Investigating conditions that could lead to ring-opening, ring-expansion, or rearrangement of the cinnoline core could generate novel heterocyclic systems with unique properties.
This forward-looking approach, combining sustainable synthesis, computational tools, advanced analytics, and the exploration of new reactions, will be instrumental in advancing the chemistry of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxy-4-phenylcinnoline, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the phenyl group, followed by methoxy substitution at the 6-position. Key parameters include catalyst choice (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF for solubility), and temperature control to minimize side reactions. Orthogonal purification via column chromatography or recrystallization is critical for isolating high-purity product .
- Data Consideration : Yield optimization often requires systematic screening of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and reaction times, with yields typically ranging from 40% to 70% under optimal conditions.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The methoxy group (-OCH₃) at position 6 appears as a singlet (~δ 3.8–4.0 ppm). Aromatic protons in the cinnoline core and phenyl ring show splitting patterns consistent with substituent positions.
- ¹³C NMR : The carbonyl carbon (C=O) in cinnoline resonates at ~δ 160–170 ppm, while methoxy carbons appear at ~δ 55–60 ppm .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₅H₁₂N₂O), with fragmentation patterns verifying the cinnoline backbone.
Q. What physicochemical properties (e.g., solubility, melting point) are critical for experimental design?
- Answer : The compound’s low solubility in aqueous buffers necessitates the use of polar aprotic solvents (e.g., DMSO) for biological assays. Reported melting points for analogous cinnolines range from 160–180°C, requiring precise temperature control during synthesis and handling .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurities in this compound production?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., molar ratios, temperature) and identify interactions affecting yield .
- Catalyst Optimization : Screen palladium ligands (e.g., XPhos vs. SPhos) to enhance coupling efficiency in Suzuki reactions.
- Purification : Employ preparative HPLC with a C18 column to resolve closely eluting byproducts .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound?
- Methodological Answer :
- Control for Purity : Verify compound purity (>95% via HPLC) and confirm structural integrity (e.g., via 2D NMR) to exclude batch variability .
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize experimental bias. For example, discrepancies in kinase inhibition assays may arise from ATP concentration differences .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers and systemic biases .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?
- Methodological Answer :
- Computational Modeling : Perform molecular docking to predict binding affinities with target proteins (e.g., kinases), validated by mutagenesis studies .
- Omics Integration : Combine transcriptomic/proteomic profiling with phenotypic assays to map signaling pathways affected by the compound .
- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants and thermodynamics .
Data Analysis and Validation
Q. How can researchers ensure reproducibility in pharmacological studies involving this compound?
- Answer :
- Batch Documentation : Record synthetic parameters (e.g., solvent lot, humidity) and storage conditions (e.g., desiccated, -20°C) to control degradation .
- Blinded Assays : Implement double-blinding in cell-based assays to reduce observer bias .
- Open Data : Share raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for independent validation .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in cinnoline derivatives?
- Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., halogens, alkyl groups) at positions 4 and 6.
- QSAR Modeling : Use computational tools (e.g., CoMFA, Random Forest) to correlate electronic/steric properties with bioactivity .
- Crystallography : Solve X-ray structures of protein-ligand complexes to identify critical binding motifs .
Ethical and Methodological Considerations
Q. How should researchers address ethical challenges in preclinical studies involving this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
